molecular formula C24H23ClN4O2 B4344517 6-AMINO-4-{3-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-2,5-DIMETHYLPHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE

6-AMINO-4-{3-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-2,5-DIMETHYLPHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE

Cat. No.: B4344517
M. Wt: 434.9 g/mol
InChI Key: WHQQAKYQKBJETQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-AMINO-4-{3-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-2,5-DIMETHYLPHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrano[2,3-c]pyrazole core, substituted with various functional groups such as amino, chloro, and methyl groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-4-{3-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-2,5-DIMETHYLPHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE typically involves a multi-component reaction. One common method includes the reaction of ethyl 3-oxobutanoate, hydrazine hydrate, an appropriate aldehyde, and malononitrile in the presence of a catalyst. The reaction is carried out in an ionic liquid medium at temperatures ranging from 70°C to 75°C for about 110 to 120 minutes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-AMINO-4-{3-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-2,5-DIMETHYLPHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

6-AMINO-4-{3-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-2,5-DIMETHYLPHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-AMINO-4-{3-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-2,5-DIMETHYLPHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-AMINO-4-{3-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-2,5-DIMETHYLPHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE lies in its specific substitution pattern and the presence of multiple functional groups

Properties

IUPAC Name

6-amino-4-[3-[(4-chloro-2-methylphenoxy)methyl]-2,5-dimethylphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN4O2/c1-12-7-16(11-30-20-6-5-17(25)9-13(20)2)14(3)18(8-12)22-19(10-26)23(27)31-24-21(22)15(4)28-29-24/h5-9,22H,11,27H2,1-4H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQQAKYQKBJETQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C2C(=C(OC3=NNC(=C23)C)N)C#N)C)COC4=C(C=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-AMINO-4-{3-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-2,5-DIMETHYLPHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
Reactant of Route 2
Reactant of Route 2
6-AMINO-4-{3-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-2,5-DIMETHYLPHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
Reactant of Route 3
Reactant of Route 3
6-AMINO-4-{3-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-2,5-DIMETHYLPHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
Reactant of Route 4
Reactant of Route 4
6-AMINO-4-{3-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-2,5-DIMETHYLPHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
Reactant of Route 5
Reactant of Route 5
6-AMINO-4-{3-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-2,5-DIMETHYLPHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
Reactant of Route 6
Reactant of Route 6
6-AMINO-4-{3-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-2,5-DIMETHYLPHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE

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